molecular formula C7H5BrN2 B13009808 3-Bromo-5-ethynylpyridin-4-amine

3-Bromo-5-ethynylpyridin-4-amine

Cat. No.: B13009808
M. Wt: 197.03 g/mol
InChI Key: DIACKRRHILSUHO-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, featuring a bromine atom at the 3-position, an ethynyl group at the 5-position, and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethynylpyridin-4-amine typically involves the bromination of 5-ethynylpyridin-4-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-ethynylpyridin-4-amine with a brominating agent in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors. These methods ensure high yield and purity of the compound. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynylpyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or alkyl halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases like triethylamine. The reactions are performed in solvents like THF or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or diaryl compounds.

    Oxidation and Reduction Reactions: Products include pyridine oxides or reduced amines.

Scientific Research Applications

3-Bromo-5-ethynylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-ethynylpyridin-4-amine is unique due to the presence of both the ethynyl and amino groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

3-bromo-5-ethynylpyridin-4-amine

InChI

InChI=1S/C7H5BrN2/c1-2-5-3-10-4-6(8)7(5)9/h1,3-4H,(H2,9,10)

InChI Key

DIACKRRHILSUHO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CC(=C1N)Br

Origin of Product

United States

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